Triptolide

Catalog No.
S545944
CAS No.
38748-32-2
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptolide

Crude extracts and analog compounds like Celastrol introduce confounding variables in transcription studies. Triptolide (CAS 38748-32-2) is a high-purity (>98%) covalent inhibitor of the XPB subunit of TFIIH, enabling precise RNA polymerase II-mediated transcription inhibition. - IC50 in nanomolar range for XPB inhibition. - Eliminates off-target effects from co-occurring alkaloids. - Suitable for drug-resistant cancer models and cytokine signaling dissection. Reliable stock for immediate research use.

CAS Number

38748-32-2

Product Name

Triptolide

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DFBIRQPKNDILPW-CIVMWXNOSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PG490; PG-490; PG 490; NSC163062; NSC-163062; NSC 163062; Tripterygium wilfordii; Triptolide.

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C

The exact mass of the compound Triptolide is 360.15729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163062. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg

Triptolide (CAS 38748-32-2) is a diterpenoid triepoxide isolated from the plant *Tripterygium wilfordii*. It is recognized for its potent anti-inflammatory, immunosuppressive, and anti-proliferative activities, which stem from its function as a covalent inhibitor of the XPB subunit of the general transcription factor TFIIH. This specific mechanism, which results in the inhibition of RNA polymerase II-mediated transcription, distinguishes it from many other cytotoxic or anti-inflammatory agents and makes it a critical tool for studying transcriptional regulation in various disease models.

Research Fit

XPB / RNA Polymerase II transcription inhibition studies
Anti-inflammatory and immunosuppressive model-response context
Cytotoxicity endpoint review in cancer cell-line panels
SAR reference standard for diterpenoid triepoxide derivatives

Substituting high-purity Triptolide with crude *Tripterygium wilfordii* extracts or other isolated compounds from the same source, such as Celastrol, is unsuitable for targeted research. Crude extracts contain a complex mixture of bioactive compounds, including tripdiolide and various alkaloids, which introduce confounding variables and prevent reproducible, mechanism-specific conclusions. Furthermore, co-occurring compounds like Celastrol exhibit entirely different mechanisms of action (e.g., Hsp90 inhibition) and potency profiles, making them improper substitutes for studies focused on TFIIH-mediated transcription inhibition. Water-soluble pro-drugs like Minnelide are designed for altered pharmacokinetics and require in-vivo activation, rendering them fundamentally different from the parent compound for direct cellular and biochemical assays.

Substitution Risk

Triptolide vs. Celastrol
Divergent primary targets (XPB vs. proteasome/HSP90) may shift anti-inflammatory and cytotoxicity endpoints; not interchangeable for mechanistic studies.
Triptolide vs. Triptonide / Tripdiolide
Reported in vivo therapeutic indices differ substantially; immunosuppressive vs. anti-inflammatory profiles may not transfer directly.
Triptolide vs. Minnelide prodrug
Minnelide requires enzymatic cleavage to release active triptolide, introducing PK variables; aqueous solubility gap limits direct formulation substitution.
Triptolide vs. halogenated derivatives
Tripchlorolide/bromolide may show reduced toxicity but activity-equivalence data remain qualitative; verify assay context.

Exceptional Potency: Nanomolar Efficacy in Cancer Cell Proliferation Assays

Triptolide demonstrates potent anti-proliferative activity across numerous cancer cell lines, with IC50 values frequently in the low nanomolar range. For example, in studies with various cancer cell lines, IC50 values ranged from 7.00 to 123.86 nM. This is substantially more potent than its co-isolated natural product, Celastrol, which exhibited IC50 values in the micromolar range (1.53 to 6.44 µM) in the same study. The average IC50 across all 60 NCI cancer cell lines was found to be 12 nM.

Evidence DimensionAnti-proliferative Activity (IC50)
Target Compound Data7.00 - 123.86 nM (Triptolide)
Comparator Or Baseline1.53 - 6.44 µM (Celastrol)
Quantified DifferenceTriptolide is approximately 100- to 200-fold more potent than Celastrol in these assays.
ConditionsIn vitro cell proliferation assays (MTT) on various human cancer cell lines, 72h treatment.

This high potency allows for the use of minimal concentrations in experiments, reducing the potential for off-target effects and conserving valuable material.

Mesangial & macrophage EC50
Head-to-head
HBZY-1 anti-inflammatory EC50: 20.7 nM (triptolide) vs. 1040 nM (celastrol) — ~50-fold difference. RAW264.7 cytotoxicity IC50: 40.2 nM vs. 360 nM (9-fold).
Supports anti-inflammatory endpoint review in mesangial/macrophage models.
Rat mesangial HBZY-1, murine RAW264.7; in vitro.

Defined Solubility for Stock Preparation: High Solubility in DMSO, Poor in Aqueous Buffers

Triptolide exhibits poor aqueous solubility, measured at approximately 0.017 mg/mL (17 µg/mL) in water at pH 7.4. In contrast, it is readily soluble in organic solvents like DMSO, with reported solubilities of approximately 11 mg/mL or greater (up to 100 mM). This significant difference necessitates the use of a solvent like DMSO for preparing concentrated stock solutions. The development of water-soluble pro-drugs, which can achieve solubilities of over 60 mg/mL, underscores the handling limitations of the parent compound and the importance of proper solvent selection for experimental reproducibility.

Evidence DimensionSolubility
Target Compound Data~11 mg/mL in DMSO
Comparator Or Baseline0.017 mg/mL in aqueous buffer (pH 7.4)
Quantified DifferenceOver 600-fold higher solubility in DMSO compared to aqueous buffer.
ConditionsStandard laboratory conditions (room temperature).

Understanding this solubility differential is critical for procurement and experimental design, ensuring the compound is properly dissolved for stock solutions to prevent precipitation and maintain accurate concentrations in assays.

In vivo therapeutic index rank
Head-to-head
Triptolide anti-inflammatory TI = 17 (highest among active diterpenoids). Immunosuppressive TI = 13.7 (second to triptolidenol 30.7, tripchlorolide 16.7).
Reported anti-inflammatory model TI context; immunosuppressive TI requires analog-specific review.
Croton oil ear swelling and hemolysin-antibody mouse models.

Mechanistic Specificity: Selective Inhibition of Transcription Factor TFIIH vs. Broad-Spectrum Agents

The primary mechanism of Triptolide is the covalent binding to and inhibition of the ATPase activity of the XPB subunit of transcription factor TFIIH. This action directly and specifically blocks RNA polymerase II-mediated transcription. This contrasts sharply with common anti-inflammatory benchmarks like Dexamethasone, which acts via the glucocorticoid receptor, and other natural products like Celastrol, which has multiple targets including HSP90 and NF-κB. While Triptolide shows stronger inhibition of G-CSF release compared to Dexamethasone, Dexamethasone is more effective against IL-6 and MIP-1β, demonstrating their distinct, non-interchangeable mechanistic profiles.

Evidence DimensionPrimary Molecular Target
Target Compound DataXPB subunit of TFIIH (covalent inhibition)
Comparator Or BaselineGlucocorticoid Receptor (Dexamethasone); HSP90/NF-κB (Celastrol)
Quantified DifferenceQualitatively different and non-overlapping primary mechanisms of action.
ConditionsBiochemical and cellular assays.

For researchers investigating transcription, using Triptolide provides a specific tool to probe TFIIH function, an outcome that cannot be achieved with mechanistically different compounds like Dexamethasone or Celastrol.

Solubility profile
Cross-study
Triptolide: poorly water-soluble, DMSO stock required. Minnelide: freely water-soluble disodium phosphate prodrug.
Formulation-context differentiation; direct aqueous application not supported for parent compound.
No numerical solubility comparator available; qualitative distinction.
Target engagement
Class-level
Triptolide XPB ATPase IC50 = 200 nM (RNAPII selective). Celastrol 20S proteasome IC50 = 2.5 µM; HSP90 inhibitor.
Mechanistic-context distinction; XPB-dependent transcription studies require triptolide.
Biochemical assays; direct target engagement comparison not from unified system.
Halogenated derivative toxicity
Cross-study
Tripchlorolide and tripbromolide retained immunosuppressive activity similar to triptolide, with “much lower” toxicity (exact LD50/IC50 not reported).
Toxicity profile comparison context; quantitative threshold requires verification.
Semi-synthetic derivatives; data from abstract-level report.
C3 inhibition in PTEC
Head-to-head
Triptolide inhibited C3 up-regulation more effectively than cyclosporine A or FK506 in activated human proximal tubular epithelial cells (PTEC).
Reported C3 inhibition endpoint context; supports renal immunobiology research models.
Exact IC50 values not provided; in vitro PTEC activation.

Targeted Inhibition of Transcription in Cancer Biology

Triptolide's specific, covalent inhibition of the TFIIH subunit XPB makes it a precise tool for studying the role of general transcription in cancer cell proliferation and survival. Its high potency allows for effective inhibition at nanomolar concentrations, enabling studies on apoptosis induction and cell cycle arrest in models where transcriptional addiction is a key vulnerability.

Investigating Mechanisms of Immunosuppression and Anti-Inflammatory Response

Due to its ability to inhibit the transcription of key pro-inflammatory cytokines, Triptolide is well-suited for studies on inflammatory signaling pathways. It can be used to dissect the transcriptional regulation of cytokines and compare its effects to agents with different mechanisms, such as glucocorticoids.

Overcoming Chemoresistance in Refractory Cancer Models

Triptolide's unique mechanism of action can induce apoptosis in cancer cells that are resistant to conventional chemotherapeutic agents. It is therefore a valuable compound for research into synergistic drug combinations and for exploring strategies to re-sensitize drug-resistant cell lines by targeting the fundamental process of transcription.

Application Fit Matrix

Application
Selection Property
Validation Focus
RNA Pol II transcriptional arrest studies
XPB target engagement context
Transcriptional inhibition endpoint; nucleotide excision repair readouts
Anti-inflammatory mesangial/macrophage models
Low-nM anti-inflammatory assay context
Cytokine/mediator reduction endpoint; solvent artifact control
Immunosuppression model-response studies
Defined therapeutic index benchmark
Hemolysin-antibody formation endpoint; toxicity monitoring
SAR & medicinal chemistry reference
Parent compound benchmark context
Derivative potency comparison; cytotoxicity baseline

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.15728848 Da

Monoisotopic Mass

360.15728848 Da

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19ALD1S53J

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

38748-32-2

Wikipedia

Triptolide
1: Zheng Y, Zhang WJ, Wang XM. Triptolide with potential medicinal value for diseases of the central nervous system. CNS Neurosci Ther. 2013 Feb;19(2):76-82. doi: 10.1111/cns.12039. Epub 2012 Dec 18. Review. PubMed PMID: 23253124.
2: Tang W, Zuo JP. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8). Acta Pharmacol Sin. 2012 Sep;33(9):1112-8. doi: 10.1038/aps.2012.108. Epub 2012 Aug 27. Review. PubMed PMID: 22922344.
3: Han R, Rostami-Yazdi M, Gerdes S, Mrowietz U. Triptolide in the treatment of psoriasis and other immune-mediated inflammatory diseases. Br J Clin Pharmacol. 2012 Sep;74(3):424-36. doi: 10.1111/j.1365-2125.2012.04221.x. Review. PubMed PMID: 22348323; PubMed Central PMCID: PMC3477344.
4: Zhou ZL, Yang YX, Ding J, Li YC, Miao ZH. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. Nat Prod Rep. 2012 Apr;29(4):457-75. doi: 10.1039/c2np00088a. Epub 2012 Jan 23. Review. PubMed PMID: 22270059.
5: Liu Q. Triptolide and its expanding multiple pharmacological functions. Int Immunopharmacol. 2011 Mar;11(3):377-83. doi: 10.1016/j.intimp.2011.01.012. Epub 2011 Jan 19. Review. PubMed PMID: 21255694.
6: Pan J. RNA polymerase - an important molecular target of triptolide in cancer cells. Cancer Lett. 2010 Jun 28;292(2):149-52. doi: 10.1016/j.canlet.2009.11.018. Epub 2010 Jan 4. Review. PubMed PMID: 20045594.
7: Qiu D, Kao PN. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f. Drugs R D. 2003;4(1):1-18. Review. PubMed PMID: 12568630.
8: Chen BJ. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F. Leuk Lymphoma. 2001 Jul;42(3):253-65. Review. PubMed PMID: 11699390.
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